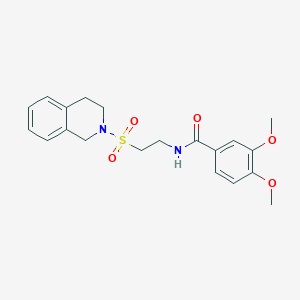

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethoxybenzamide” is a derivative of 3,4-dihydroisoquinoline . It belongs to the class of nitrogen-containing heterocyclic compounds . These compounds are known for their broad biological effects, including anti-cancer, antibacterial, anticonvulsant, anti-inflammatory, anti-fungal, and antidepressant effects .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinoline derivatives has been reported in several studies . One common method involves the Bischler-Napieralski-type synthesis from phenylethanols and nitriles via a tandem annulation . Another method uses the Castagnoli–Cushman reaction . The synthesis process can be influenced by the substituents at the C-1 position .Molecular Structure Analysis

The molecular structure of “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethoxybenzamide” is complex. It includes a 3,4-dihydroisoquinoline core, a sulfonyl group, and a benzamide group . The exact structure can be determined using techniques such as NMR .Wissenschaftliche Forschungsanwendungen

- THIQ analogs, including our compound of interest, exhibit antibacterial properties. Researchers have investigated their potential as antimicrobial agents against various infective pathogens .

- Antioxidants play a crucial role in protecting cells from oxidative damage. Our compound may possess antioxidant activity, which could be relevant for health and disease prevention .

- Highlight commonly used synthetic strategies for constructing the 1,2,3,4-tetrahydroisoquinoline framework .

- Some THIQ analogs have been investigated for cardiovascular effects. For instance, (-)-N-{2-[®-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758) is an If channel inhibitor developed for stable angina and atrial fibrillation .

- Our compound contains a 2,4-dimethoxybenzylamine moiety. This functional group has been used in concise syntheses of 2,4,5-trisubstituted oxazoles via tandem Ugi/Robinson-Gabriel reactions .

Antibacterial Activity

Antioxidant Properties

Synthetic Strategies and Core Scaffold Construction

Cardiovascular Applications

Oxazole Synthesis

Zukünftige Richtungen

The future directions for research on “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethoxybenzamide” could include further exploration of its biological effects, development of more efficient synthesis methods, and investigation of its mechanism of action . Additionally, the development of quantitative structure–activity relationship (QSAR) models could provide insights into the effect of different substituents on its biological activity .

Wirkmechanismus

Target of Action

The compound, also known as N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethoxybenzamide, is a potent and isoform-selective inhibitor of the aldo-keto reductase AKR1C3 . AKR1C3 is a target of interest in both breast and prostate cancer .

Mode of Action

The compound interacts with its target, AKR1C3, by occupying the oxyanion hole in the enzyme . The sulfonamide group provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This interaction results in the inhibition of AKR1C3, thereby potentially reducing the progression of certain cancers .

Biochemical Pathways

AKR1C3 is involved in the metabolism of steroids and the biosynthesis of prostaglandins . By inhibiting AKR1C3, the compound could disrupt these pathways, leading to downstream effects that may include reduced tumor growth .

Pharmacokinetics

Similar compounds based on the 1,2,3,4-tetrahydroisoquinoline scaffold have been studied . These studies could provide insights into the potential pharmacokinetic properties of the compound, but specific information for this compound is currently unavailable.

Result of Action

The molecular and cellular effects of the compound’s action would likely involve a decrease in the activity of AKR1C3. This could lead to alterations in steroid metabolism and prostaglandin biosynthesis, potentially impacting cell proliferation and survival . In the context of cancer, this could result in reduced tumor growth .

Eigenschaften

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-26-18-8-7-16(13-19(18)27-2)20(23)21-10-12-28(24,25)22-11-9-15-5-3-4-6-17(15)14-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGGUEWNULVRJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2464711.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2464713.png)

![Methyl 5-[[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2464714.png)

![tert-butyl N-ethyl-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate](/img/structure/B2464715.png)

![N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2464717.png)

![N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2464719.png)

![1-(2-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]methanesulfonamide](/img/structure/B2464722.png)